molecular formula C8H12ClN B1366911 N,4-Dimethylaniline hydrochloride CAS No. 2739-05-1

N,4-Dimethylaniline hydrochloride

Cat. No. B1366911
CAS RN: 2739-05-1
M. Wt: 157.64 g/mol
InChI Key: ZRJNYPNQRUQREW-UHFFFAOYSA-N
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Description

N,4-Dimethylaniline hydrochloride is a chemical compound with the molecular formula C8H12ClN . It is a derivative of aniline and is a tertiary amine, featuring a dimethylamino group attached to a phenyl group .


Synthesis Analysis

N,4-Dimethylaniline can be synthesized from nitrobenzene and methanol through the sequential coupling of the hydrogen production from methanol, hydrogenation of nitrobenzene to produce aniline, and N-methylation of aniline . Another synthesis method involves the palladium-catalyzed C–N bond formation using dimethylamines and aryl triflates .


Molecular Structure Analysis

The molecular structure of N,4-Dimethylaniline hydrochloride consists of a benzene ring with a dimethylamino group and a hydrochloride group attached to it . The average mass of the molecule is 157.641 Da and the monoisotopic mass is 157.065826 Da .


Chemical Reactions Analysis

N,4-Dimethylaniline undergoes many of the reactions expected for an aniline, being weakly basic and reactive toward electrophiles . For example, it is nitrated to produce tetryl, a derivative with four nitro groups which was once used as explosive .


Physical And Chemical Properties Analysis

N,4-Dimethylaniline hydrochloride has a molecular weight of 157.64 g/mol . It has 2 hydrogen bond donors and 1 hydrogen bond acceptor . The exact mass is 157.0658271 g/mol and the monoisotopic mass is also 157.0658271 g/mol .

Scientific Research Applications

Synthesis of Dyes

N,4-Dimethylaniline hydrochloride: is a key precursor in the synthesis of triarylmethane dyes, such as malachite green and crystal violet . These dyes have various applications, including use in the textile industry and as biological stains.

Curing Agent for Polymers

This compound serves as a promoter in the curing process of polyester and vinyl ester resins . It helps in accelerating the cross-linking of polymer chains, resulting in materials with enhanced mechanical properties.

Analytical Chemistry

In analytical chemistry, N,4-Dimethylaniline hydrochloride is used in colorimetric assays to evaluate the oxidative status of human plasma . This application is crucial for understanding oxidative stress-related diseases.

Organic Synthesis

As an intermediate in organic synthesis, this chemical is used to produce other organic compounds through reactions such as N-demethylation, N-oxidation, and ring hydroxylation . These reactions are fundamental in creating a variety of organic molecules.

Chromatography

N,4-Dimethylaniline hydrochloride: can be used as a standard or a reagent in chromatographic techniques to help identify and quantify other substances .

Safety and Hazards

N,4-Dimethylaniline hydrochloride is classified as a combustible liquid and is toxic if swallowed, in contact with skin, or if inhaled . It is suspected of causing cancer and is toxic to aquatic life with long-lasting effects .

Future Directions

Future research could focus on developing new formulations of N,4-Dimethylaniline hydrochloride to improve its solubility and bioavailability. Additionally, further studies could explore its potential applications in various fields, such as the production of dyes and other chemicals .

properties

IUPAC Name

N,4-dimethylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N.ClH/c1-7-3-5-8(9-2)6-4-7;/h3-6,9H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRJNYPNQRUQREW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30483125
Record name N,4-Dimethylaniline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30483125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,4-Dimethylaniline hydrochloride

CAS RN

2739-05-1
Record name N,4-Dimethylaniline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30483125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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